[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate [(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 17884-89-8
VCID: VC0101771
InChI: InChI=1S/C34H54O4/c1-22(35)37-21-34-17-12-26-32(8)14-10-24-30(5,6)28(38-23(2)36)13-16-31(24,7)25(32)11-15-33(26,9)27(34)20-29(3,4)18-19-34/h12,24-25,27-28H,10-11,13-21H2,1-9H3/t24-,25+,27-,28-,31-,32+,33+,34-/m0/s1
SMILES: CC(=O)OCC12CCC(CC1C3(CCC4C5(CCC(C(C5CCC4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C
Molecular Formula: C34H54O4
Molecular Weight: 526.8 g/mol

[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate

CAS No.: 17884-89-8

Main Products

VCID: VC0101771

Molecular Formula: C34H54O4

Molecular Weight: 526.8 g/mol

[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate - 17884-89-8

CAS No. 17884-89-8
Product Name [(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate
Molecular Formula C34H54O4
Molecular Weight 526.8 g/mol
IUPAC Name [(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate
Standard InChI InChI=1S/C34H54O4/c1-22(35)37-21-34-17-12-26-32(8)14-10-24-30(5,6)28(38-23(2)36)13-16-31(24,7)25(32)11-15-33(26,9)27(34)20-29(3,4)18-19-34/h12,24-25,27-28H,10-11,13-21H2,1-9H3/t24-,25+,27-,28-,31-,32+,33+,34-/m0/s1
Standard InChIKey OPVSJBHDEFPDPU-FDZNNPFHSA-N
Isomeric SMILES CC(=O)OC[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C
SMILES CC(=O)OCC12CCC(CC1C3(CCC4C5(CCC(C(C5CCC4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C
Canonical SMILES CC(=O)OCC12CCC(CC1C3(CCC4C5(CCC(C(C5CCC4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C
Synonyms D-Friedoolean-14-ene-3β,28-diol diacetate
PubChem Compound 11944614
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator